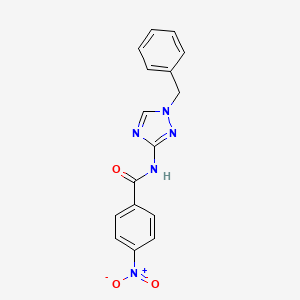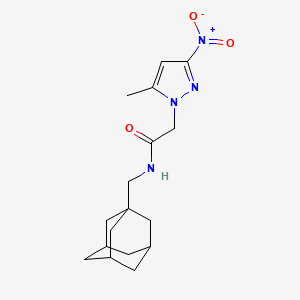![molecular formula C13H16ClN7O4 B10947025 3-(4-chloro-1H-pyrazol-1-yl)-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]propanehydrazide](/img/structure/B10947025.png)
3-(4-chloro-1H-pyrazol-1-yl)-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves multiple steps. The starting materials typically include 4-chloro-1H-pyrazole and 3,5-dimethyl-4-nitro-1H-pyrazole. These compounds undergo a series of reactions, including acylation and hydrazide formation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which may have different pharmacological properties .
Scientific Research Applications
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its potential as a therapeutic agent against tropical diseases.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Plasmodium species, which is crucial for DNA synthesis and cell replication . This inhibition leads to the suppression of parasite growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE: Lacks the nitro group, which may affect its pharmacological properties.
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE: Lacks the methyl groups, which may influence its reactivity and biological activity.
Uniqueness
N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both nitro and chloro groups, along with the hydrazide linkage, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16ClN7O4 |
|---|---|
Molecular Weight |
369.76 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]propanehydrazide |
InChI |
InChI=1S/C13H16ClN7O4/c1-8-13(21(24)25)9(2)20(18-8)7-12(23)17-16-11(22)3-4-19-6-10(14)5-15-19/h5-6H,3-4,7H2,1-2H3,(H,16,22)(H,17,23) |
InChI Key |
VCYGSIUHRFCNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=C(C=N2)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946945.png)
![2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946960.png)


![3-[(4-methylphenyl)sulfonyl]-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}propan-1-one](/img/structure/B10946968.png)
methanone](/img/structure/B10946973.png)
![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946974.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946982.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B10946990.png)

![N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide](/img/structure/B10946994.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946998.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B10947006.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B10947012.png)
